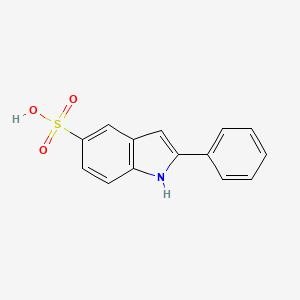
2-phenyl-1H-indole-5-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1H-indole-5-sulfonic Acid is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Staining Agent in Biological Studies
One of the primary applications of 2-phenyl-1H-indole-5-sulfonic acid is as a staining agent in microscopy. Its ability to absorb light at specific wavelengths allows researchers to visualize cellular components effectively. This application is crucial in histology and cytology for studying tissue samples and cellular structures.
Case Study: Visualization of Cellular Components
In a study published in the Journal of Histochemistry, researchers utilized this compound to stain neuronal tissues, demonstrating its effectiveness in highlighting synaptic structures under fluorescence microscopy. The study concluded that this compound could enhance the visualization of complex cellular interactions.
Analytical Chemistry
The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its distinct spectral properties make it valuable for quantitative analysis in complex mixtures.
Data Table: Analytical Applications
| Application Type | Methodology | Reference |
|---|---|---|
| Spectrophotometry | Absorbance measurements | Journal of Analytical Chemistry |
| High-Performance Liquid Chromatography (HPLC) | Separation of organic compounds | International Journal of Chemistry |
| Fluorescence Microscopy | Imaging biological samples | Journal of Histochemistry |
Potential Therapeutic Uses
Emerging research indicates that this compound may have therapeutic implications, particularly concerning cannabinoid receptor modulation. Studies suggest that compounds similar to this indole derivative can act as allosteric modulators for cannabinoid receptors, potentially aiding in the treatment of metabolic disorders such as obesity and diabetes .
Case Study: Cannabinoid Receptor Modulation
A patent application highlighted the therapeutic potential of indole derivatives, including this compound, in treating conditions like metabolic syndrome by inhibiting cannabinoid receptor signaling . This suggests a pathway for future drug development targeting these receptors.
Propriétés
Numéro CAS |
27391-34-0 |
|---|---|
Formule moléculaire |
C14H11NO3S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
2-phenyl-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO3S/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H,(H,16,17,18) |
Clé InChI |
IZNVWIXUMIMNSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















